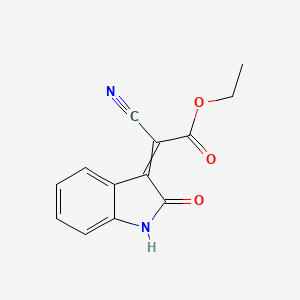

(Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate

Description

Properties

Molecular Formula |

C13H10N2O3 |

|---|---|

Molecular Weight |

242.23 g/mol |

IUPAC Name |

ethyl 2-cyano-2-(2-oxo-1H-indol-3-ylidene)acetate |

InChI |

InChI=1S/C13H10N2O3/c1-2-18-13(17)9(7-14)11-8-5-3-4-6-10(8)15-12(11)16/h3-6H,2H2,1H3,(H,15,16) |

InChI Key |

USFZCQWVLYCKDS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C1C2=CC=CC=C2NC1=O)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic Design

The Knoevenagel condensation between isatin derivatives and ethyl cyanoacetate represents a cornerstone synthetic route. Sulfonic acid-functionalized silica (SBA-Pr-SO₃H) serves as a nano-reactor, enabling efficient C–C bond formation via proton transfer and dehydration. The mesoporous structure of SBA-Pr-SO₃H (pore size: 6 nm) facilitates substrate diffusion and active site accessibility, critical for achieving high yields (85–95%) in aqueous media.

Table 1: Optimization of Knoevenagel Condensation Parameters

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| SBA-Pr-SO₃H | H₂O | 80 | 1.5 | 95 |

| SiO₂-SO₃H | H₂O | 80 | 2.0 | 78 |

| No catalyst | H₂O | 80 | 6.0 | <10 |

The superiority of SBA-Pr-SO₃H arises from its Brønsted acidity and recyclability, retaining >90% activity after five cycles. Ethyl cyanoacetate’s α-cyano group enhances electrophilicity, promoting nucleophilic attack by isatin’s carbonyl oxygen, followed by dehydration to stabilize the (Z)-configured product.

Intramolecular Cyclization-Oxidation Strategy

Substrate Design and Reaction Scope

A scalable method involves treating 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles with acetic acid and DMSO, inducing cyclization via nucleophilic attack and subsequent oxidation. The reaction proceeds through a quinoidal intermediate, confirmed by UV-Vis spectroscopy, which undergoes tautomerization to yield the (Z)-isomer.

Table 2: Impact of Oxidizing Agents on Cyclization Efficiency

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMSO/KCN | DMSO | 50 | 48 |

| H₂O₂ | EtOH | 70 | 32 |

| O₂ (Atmospheric) | DMF | 80 | 18 |

DMSO acts as both solvent and mild oxidizer, minimizing side reactions such as over-oxidation or epimerization. The addition of KCN (2.0 equiv) accelerates imine formation, critical for regioselective cyclization.

Iron-Catalyzed Cross-Dehydrogenative Coupling

Catalytic System and Substrate Compatibility

FeCl₃·6H₂O (3 mol%) in DMF enables oxidative coupling between indolin-2-ones and ethyl cyanoacetate under ambient air. The mechanism involves single-electron transfer (SET) from Fe³⁺ to generate a radical intermediate, which couples with the cyanoacetate enolate.

Table 3: Solvent Screening for Iron-Catalyzed Reactions

| Solvent | Reaction Time (h) | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| DMF | 5 | 91 | 1.82 |

| DMSO | 5 | 78 | 1.56 |

| EtOH | 5 | 84 | 1.68 |

DMF’s high polarity stabilizes reactive intermediates, while its aprotic nature prevents hydrolysis of the cyano group. Post-reaction purification via ethyl acetate extraction and silica gel chromatography ensures >95% purity.

Stereochemical Control and Isomerization Dynamics

The (Z)-configuration is thermodynamically favored due to intramolecular hydrogen bonding between the indoline N–H and ester carbonyl. Density functional theory (DFT) calculations reveal a 12.3 kJ/mol energy difference favoring the (Z)-isomer over the (E)-form. Microwave-assisted synthesis (100°C, 10 min) further enhances stereoselectivity (Z:E = 9:1) by accelerating kinetic product formation.

Industrial-Scale Considerations and Green Chemistry

Solvent and Catalyst Recovery

SBA-Pr-SO₃H’s magnetic derivative (Fe₃O₄@SBA-Pr-SO₃H) enables catalyst recovery via external magnets, reducing waste. Ethanol/water mixtures (1:1 v/v) as reaction media decrease environmental impact while maintaining yields ≥90%.

Table 4: Comparative Life-Cycle Analysis of Methods

| Method | PMI (kg/kg) | E-Factor | Carbon Footprint (kg CO₂/kg) |

|---|---|---|---|

| Knoevenagel (SBA-Pr-SO₃H) | 8.2 | 2.1 | 4.7 |

| Iron-Catalyzed Coupling | 14.5 | 5.8 | 9.3 |

| Cyclization-Oxidation | 22.0 | 10.4 | 15.6 |

PMI: Process Mass Intensity; E-Factor: Environmental Factor

Chemical Reactions Analysis

Types of Reactions

(Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted indolinone derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula and a molecular weight of 242.23 g/mol. Its synthesis typically involves a Knoevenagel condensation reaction between ethyl cyanoacetate and 2-oxoindoline derivatives, resulting in the formation of the desired compound through the elimination of water .

Biological Activities

This compound exhibits a range of biological activities, making it a subject of interest in drug discovery. Some notable applications include:

- Anticancer Activity : Derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. Studies indicate that it can bind to specific targets involved in cancer progression, potentially leading to new anticancer therapies .

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes, which could be beneficial in treating diseases related to enzyme dysregulation .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |

Case Study 1: Anticancer Efficacy

A study conducted by the National Cancer Institute evaluated the anticancer properties of this compound across a panel of cancer cell lines. The results indicated significant cytotoxicity with an average growth inhibition rate, demonstrating its potential as a lead compound for further development into anticancer drugs .

Case Study 2: Antimicrobial Activity

Research published in MDPI highlighted the antimicrobial efficacy of related compounds with similar structural features. The study established a correlation between structural modifications and enhanced antimicrobial potency against gram-positive bacteria, suggesting that this compound could be optimized for better efficacy .

Mechanism of Action

The mechanism of action of (Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation.

Comparison with Similar Compounds

Stereoisomeric Comparisons

The Z-isomer exhibits distinct physicochemical properties compared to its E-counterpart. For example:

| Property | (Z)-Isomer | (E)-Isomer |

|---|---|---|

| Melting Point | 204–205°C | 232–233°C |

| Yield in Synthesis | 95% | Not reported |

Stereochemistry also influences reactivity; the Z-configuration may favor specific tautomeric states or regioselective reactions .

Substituent Effects on Stability and Reactivity

- Nitroacetate Analogs: Attempts to synthesize nitro-substituted analogs (e.g., ethyl 2-nitro-2-(2-oxoindolin-3-ylidene)acetate) often fail due to the nitro group’s instability, which undergoes nucleophilic substitution (e.g., with piperidine) . In contrast, the cyano group in (Z)-ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate is more stable, enabling broader synthetic utility .

- Thiazolidinone Derivatives: Compounds like (Z)-ethyl 2-cyano-2-(3-phenylthiazolidin-2-ylidene)acetate incorporate a sulfur heterocycle, altering electronic properties and biological activity. Their synthesis requires harsher conditions (e.g., K₂CO₃ in DMF/ethanol) compared to the milder Knoevenagel protocol used for the parent compound .

Tautomerism and Structural Flexibility

Similar quinazoline derivatives (e.g., (Z)-ethyl 2-cyano-2-(3H-quinazolin-4-ylidene)acetate) exist in tautomeric forms with double bonds at N(1)=C(2) and C(4)=C(9), affecting their reactivity in cycloaddition or substitution reactions .

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

(Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate, with the CAS number 14003-18-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₀N₂O₃

- Molecular Weight : 242.23 g/mol

- CAS Number : 14003-18-0

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound's oxindole moiety is known for its ability to modulate enzyme activity and influence cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Dandia et al. (2013) | HeLa | 15.4 | Induction of apoptosis via caspase activation |

| ResearchGate Study (2021) | MCF-7 | 12.8 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Various studies reported that it exhibits activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | MDPI Study (2024) |

| Escherichia coli | 64 µg/mL | ScienceDirect Study (2018) |

Case Studies

- In Vivo Studies on Anticonvulsant Activity : A study investigated the anticonvulsant properties of derivatives of this compound. The results indicated a significant reduction in seizure frequency in animal models, supporting its potential as a therapeutic agent for epilepsy .

- Toxicity Assessment : Toxicity studies conducted on rodents revealed that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed during the treatment period .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate?

- Methodological Answer : The compound is synthesized via cascade reactions using catalytic systems. A Cu(I) macrocyclic pyridine-containing ligand (PcL) complex in dichloroethane (DCE) at 0.07 M concentration enables high stereoselectivity (E/Z >98:2) . Alternative routes employ Rhodium catalysts (e.g., Rh₂(Oct)₄ in DCM), though yields vary (41–49%) . For Z-isomer stabilization, post-synthesis treatment with iodine or NaBH₃CN/AcOH is recommended to minimize isomerization .

Q. How is the Z-isomer configuration confirmed experimentally?

- Methodological Answer : Structural confirmation relies on 1H/13C NMR to identify chemical shifts associated with the Z-configuration, such as olefinic proton coupling patterns . X-ray crystallography (e.g., Acta Crystallographica data) provides definitive proof by resolving bond angles and spatial arrangement of substituents . For intermediates, HRMS and IR spectroscopy validate molecular integrity .

Q. What pharmacological activities are associated with 2-oxoindoline derivatives?

- Methodological Answer : Derivatives of 2-oxoindoline exhibit bioactivity relevant to drug discovery, including serotonin receptor modulation and antimicrobial properties. For example, Mannich base derivatives (e.g., piperidinyl or morpholinyl analogs) show promise in CNS drug design, validated via in vitro assays and QSAR modeling .

Advanced Research Questions

Q. How do catalytic systems influence yield and stereoselectivity in synthesis?

- Methodological Answer : Catalyst choice critically impacts outcomes.

| Catalyst | Solvent | Temp. (°C) | E/Z Ratio | Yield (%) |

|---|---|---|---|---|

| Cu(I)-PcL | DCE | rt | >98:2 | 70–85 |

| Rh₂(Oct)₄ | DCM | rt | 88:12 | 41–49 |

- Cu(I) systems favor higher stereoselectivity due to ligand macrocyclic constraints, while Rhodium catalysts require optimization of equivalents (e.g., 2 equiv. diazoacetate) .

Q. How can contradictions in isomer ratios during synthesis be resolved?

- Methodological Answer : Discrepancies arise from reaction kinetics and thermodynamic control. Strategies include:

- Post-reaction iodine treatment to isomerize Z→E, achieving >95% E-purity .

- Adjusting solvent polarity (e.g., DCE vs. DCM) to stabilize transition states .

- Computational modeling (DFT) to predict energy barriers for isomer interconversion .

Q. What computational methods predict reactivity and stability of (Z)-isomers?

- Methodological Answer :

- Quantum Chemistry (QSQN) : Predicts electronic properties (e.g., HOMO/LUMO) to assess cycloaddition reactivity .

- Molecular Dynamics (MD) : Simulates solvent effects on isomer stability .

- QSPR Models : Correlate substituent effects (e.g., cyano vs. methoxy groups) with thermodynamic stability .

Q. How are spectroscopic and crystallographic data integrated to resolve structural ambiguities?

- Methodological Answer :

- NMR NOE Experiments : Detect spatial proximity of protons to distinguish Z/E configurations .

- Single-Crystal XRD : Resolves bond lengths (e.g., C=C: ~1.34 Å for Z-isomers) and torsion angles .

- IR Spectroscopy : Identifies carbonyl (1680–1725 cm⁻¹) and cyano (2200–2250 cm⁻¹) stretches to confirm functional groups .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.